Deprotection Orthogonality: Boc vs. Fmoc
Boc-3,5-Dibromo-L-tyrosine employs an acid-labile tert-butyloxycarbonyl (Boc) protecting group, which is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal reactivity is essential for synthesizing peptides that contain acid-sensitive residues or protecting groups elsewhere in the sequence [1]. In contrast, Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6) requires basic deprotection conditions (typically 20% piperidine in DMF), which are incompatible with Boc-based synthesis strategies or sequences containing base-sensitive functionalities .
| Evidence Dimension | Deprotection Conditions for α-Amine Protection |
|---|---|
| Target Compound Data | Boc-3,5-Dibromo-L-tyrosine: Acid-labile; removable with trifluoroacetic acid (TFA) |
| Comparator Or Baseline | Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6): Base-labile; removable with piperidine |
| Quantified Difference | Orthogonal deprotection strategies; enables synthesis of peptides with acid- or base-sensitive modifications |
| Conditions | Standard solid-phase peptide synthesis protocols |
Why This Matters
Selecting the correct N-protecting group is non-negotiable for successful peptide synthesis; using the wrong analog leads to complete synthetic failure.
- [1] Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6). Santa Cruz Biotechnology Product Page. States: 'The Fmoc group is typically removed with a base such as pyridine - an orthogonal de-protection strategy to the acid labilie Boc group.' View Source
